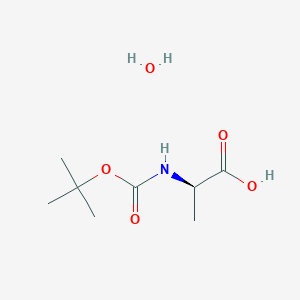
1-Ethynyl-3-isopropylbenzene
Descripción general
Descripción
1-Ethynyl-3-isopropylbenzene is a chemical compound with the molecular formula C11H12 . It is a derivative of benzene, which is a highly stable aromatic compound .
Molecular Structure Analysis
The molecular structure of 1-Ethynyl-3-isopropylbenzene consists of a benzene ring substituted with an ethynyl group and an isopropyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Chemical Reactions Analysis
Benzene and its derivatives, including 1-Ethynyl-3-isopropylbenzene, can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The exact physical and chemical properties of 1-Ethynyl-3-isopropylbenzene, such as its density, melting point, and boiling point, are not specified in the available resources .Aplicaciones Científicas De Investigación
Photochemical Properties and Reactions
1-Ethynyl-3-isopropylbenzene has been a subject of interest in studies focusing on its photochemical properties and reactions. For instance, the anisotropic bulletlike emission of terminal ethynyl fragment ions was observed during the ionization of ethynylbenzene under intense femtosecond laser fields. This study provided insights into the behavior of ethynylbenzene under specific conditions, contributing to the understanding of its photochemical properties (Yatsuhashi, Murakami, & Nakashima, 2007).
Kinetics and Catalysis
Research has also delved into the kinetics of ethynylbenzene reactions, particularly in the context of catalysis. For example, the kinetics of oxidative dimerization of ethynylbenzene catalyzed by copper complexes were explored, offering valuable information on the reaction mechanisms and influencing factors (Meinders, Prak, & Challa, 1977).
Polymerization and Material Synthesis
1-Ethynyl-3-isopropylbenzene plays a role in polymerization and material synthesis. Studies have investigated its use in forming new compounds and polymers. For instance, molybdenum-mediated cyclocarbonylation of 1-ethynyl-2-allenylbenzenes to 1H-cyclopenta[a]inden-2-ones showcased its potential in synthesizing specific bicyclic ketones (Datta & Liu, 2005).
Aerobic Oxidation Processes
The compound has been used in studies focusing on aerobic oxidation processes. For example, the aerobic oxidation of 1,3,5-triisopropylbenzene using N-hydroxyphthalimide (NHPI) as a key catalyst was examined, providing insights into efficient oxidation methods and the production of phenol derivatives (Aoki, Hirai, Sakaguchi, & Ishii, 2005).
Photooxidation Studies
Additionally, 1-Ethynyl-3-isopropylbenzene has been utilized in photooxidation studies. The microwave-assisted photooxidation of sulfoxides using ethynylbenzene as a photosensitizer demonstrated its efficiency and potential for specific photoreactions (Matsukawa et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 1-Ethynyl-3-isopropylbenzene is the aromatic benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of 1-Ethynyl-3-isopropylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Result of Action
The result of the action of 1-Ethynyl-3-isopropylbenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway . The exact molecular and cellular effects would depend on the specific substitution that occurs and the biological context in which it is used.
Action Environment
The action of 1-Ethynyl-3-isopropylbenzene can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the rate and outcome of the electrophilic aromatic substitution reaction . Additionally, factors such as temperature, pH, and solvent can also influence the reaction
Propiedades
IUPAC Name |
1-ethynyl-3-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-4-10-6-5-7-11(8-10)9(2)3/h1,5-9H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHWKUPDZYACTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297582 | |
| Record name | 1-Ethynyl-3-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-3-isopropylbenzene | |
CAS RN |
75659-51-7 | |
| Record name | 1-Ethynyl-3-(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75659-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-3-(1-methylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynyl-3-(propan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![O-[(3,5-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3153265.png)



![4-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3153302.png)
![tert-Butyl N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}carbamate](/img/structure/B3153306.png)
![N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine](/img/structure/B3153312.png)


![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B3153338.png)
![4-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B3153345.png)
